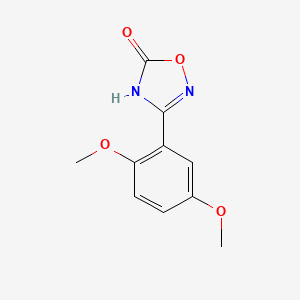
3-(2,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ol
Vue d'ensemble
Description
“3-(2,5-Dimethoxyphenyl)propionic acid” is a monocarboxylic acid that is 3-phenylpropionic acid in which the hydrogens at positions 2 and 5 of the phenyl ring are replaced by methoxy groups . It is functionally related to a 3-phenylpropionic acid .
Synthesis Analysis
The synthesis of a similar compound, “2-(2’,5’-dimethoxyphenyl)-3-nitropyridine”, involves a microwave tube charged with 2-chloro-3-nitropyridine, 2,5-dimethoxyphenylboronic acid, NaHCO3, water, and 1,4-dioxane .Molecular Structure Analysis
The molecular formula of “3-(2,5-Dimethoxyphenyl)propionic acid” is C11H14O4 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2,5-Dimethoxyphenyl)propionic acid” include a melting point of 66-69 °C, a boiling point of 353℃, a density of 1.159, and a flash point of 136℃ .Applications De Recherche Scientifique
Biologically Oriented Drug Synthesis (BIODS)
The heterocyclic compound 3-(2,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ol is part of the broader class of 1,3,4-oxadiazole derivatives, recognized for their significant potential in biologically oriented drug synthesis (BIODS). These derivatives are highlighted for their comprehensive biological activities, including antitumor, antifungal, antituberculous, antimalarial, and antibacterial properties. Their mechanism of action varies across inhibiting enzymes, inducing cytotoxicity, and triggering apoptosis among others, underscoring their versatility in drug development. The synthesis pathways involve classical methods such as intramolecular dehydration of 1,2-diacylhydrazines, interaction with carbon disulfide, and microwave synthesis, offering a rich synthetic history and a wide range of methods for obtaining bio-promising hybrid structures (Karpenko, Panasenko, & Knysh, 2020).
Therapeutic Applications
1,3,4-Oxadiazole compounds, due to their structural features, exhibit strong interactions with enzymes and receptors in biological systems, leading to a spectrum of therapeutic applications. These compounds have been explored across medicinal chemistry for their potential against a variety of diseases. They have shown efficacy in treatments ranging from anticancer and antifungal to antibacterial, antitubercular, and antiviral therapies. This highlights their significant role in the development of new medicinal agents, offering a platform for the rational design of more active and less toxic therapeutic options (Verma et al., 2019).
Synthetic and Pharmacological Progress
Recent advances in the synthesis and pharmacological evaluation of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives reveal a growing interest in these compounds for their diverse biological activities. The pharmacokinetic properties of oxadiazoles improve their pharmacological activity, highlighting the importance of these heterocycles in drug discovery. The research focuses on synthesizing compounds with enhanced biological activity, exploring their use as foundational structures in developing novel therapeutic agents (Wang et al., 2022).
Metal-Ion Sensing Applications
The structural configuration of 1,3,4-oxadiazoles, including 3-(2,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ol, facilitates their application in developing chemosensors, particularly for metal-ion sensing. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them suitable for detecting metal ions. This application represents an intersection between organic chemistry and analytical applications, where these compounds' unique properties are utilized for sensing purposes, indicating their versatility beyond pharmacological activities (Sharma, Om, & Sharma, 2022).
Safety and Hazards
Propriétés
IUPAC Name |
3-(2,5-dimethoxyphenyl)-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-14-6-3-4-8(15-2)7(5-6)9-11-10(13)16-12-9/h3-5H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDDSTOPJKWGRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NOC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(tert-butoxycarbonyl)amide](/img/structure/B1449741.png)
![8-Bromoimidazo[1,2-A]pyridin-2-amine](/img/structure/B1449743.png)

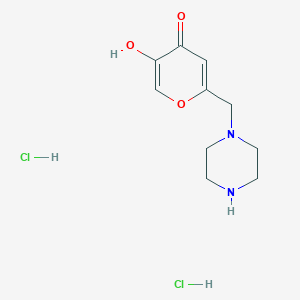

![4-[(Tert-butoxy)carbonyl]-1-carbamoylpiperazine-2-carboxylic acid](/img/structure/B1449749.png)
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid](/img/structure/B1449750.png)
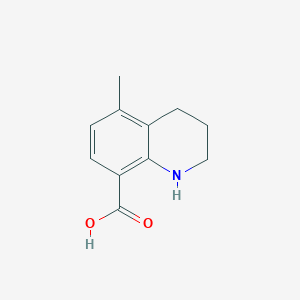
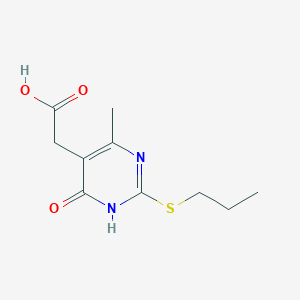
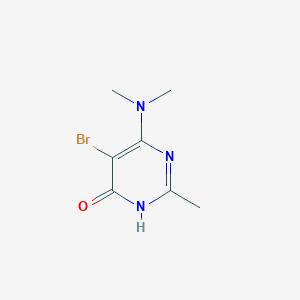
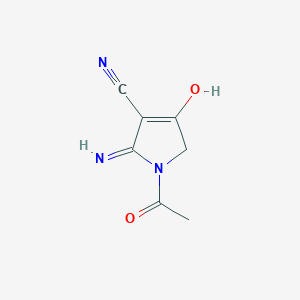
![6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1449758.png)
![8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1449759.png)